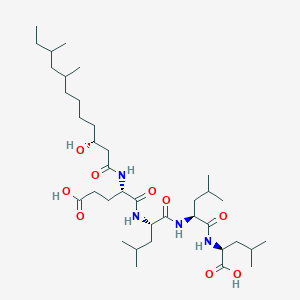
Gageotetrin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gageotetrin C is an antimicrobial peptide derived from the marine bacterium Bacillus subtilis. It is particularly effective against fungi, with a minimum inhibitory concentration (MIC) value of 0.02-0.04 μM . This compound belongs to a class of noncytotoxic antimicrobial linear lipopeptides and has shown significant potential in combating microbial infections .
Vorbereitungsmethoden
Gageotetrin C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for producing peptides of small to medium size (up to 50 residues) . SPPS involves attaching the C-terminal amino acid of the peptide to a polymeric solid support via a cleavable chemical linker, followed by successive deprotections and couplings of amino acids . The industrial production of this compound may involve similar synthetic routes, with optimizations for large-scale manufacturing.
Analyse Chemischer Reaktionen
Gageotetrin C undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophilic substitution reactions with halides . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the peptide structure, such as the addition or removal of functional groups.
Wissenschaftliche Forschungsanwendungen
Gageotetrin C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modifications . In biology, it serves as a potent antimicrobial agent against fungi and bacteria, making it valuable for research on microbial infections and resistance . In medicine, this compound’s noncytotoxic nature makes it a promising candidate for developing new antimicrobial therapies .
Wirkmechanismus
The mechanism of action of Gageotetrin C involves disrupting the integrity of microbial cell membranes. This disruption is achieved through the interaction of the peptide with the lipid bilayer, leading to increased membrane permeability and eventual cell lysis . This compound targets specific molecular pathways involved in maintaining cell membrane stability, making it highly effective against a broad range of microbial pathogens .
Vergleich Mit ähnlichen Verbindungen
Gageotetrin C is unique among antimicrobial peptides due to its noncytotoxic nature and high efficacy against fungi . Similar compounds include other antimicrobial peptides derived from Bacillus subtilis, such as Gageotetrin A and Gageotetrin B . These compounds share structural similarities but differ in their amino acid sequences and specific antimicrobial activities. This compound’s distinct properties make it a valuable addition to the arsenal of antimicrobial agents.
Eigenschaften
Molekularformel |
C37H68N4O9 |
|---|---|
Molekulargewicht |
713.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(3R)-3-hydroxy-8,10-dimethyldodecanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H68N4O9/c1-10-25(8)20-26(9)13-11-12-14-27(42)21-32(43)38-28(15-16-33(44)45)34(46)39-29(17-22(2)3)35(47)40-30(18-23(4)5)36(48)41-31(37(49)50)19-24(6)7/h22-31,42H,10-21H2,1-9H3,(H,38,43)(H,39,46)(H,40,47)(H,41,48)(H,44,45)(H,49,50)/t25?,26?,27-,28+,29+,30+,31+/m1/s1 |
InChI-Schlüssel |
BMFITMZQTXTVTH-AUYSWKLHSA-N |
Isomerische SMILES |
CCC(C)CC(C)CCCC[C@H](CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
Kanonische SMILES |
CCC(C)CC(C)CCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



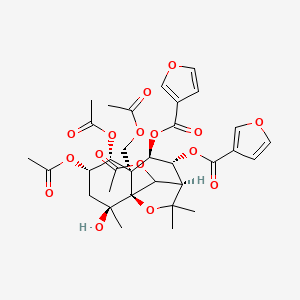
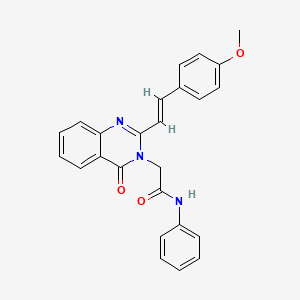
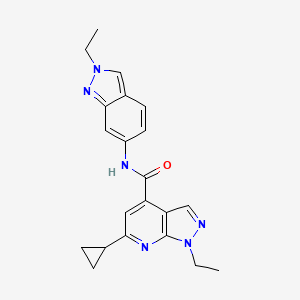

![5H-Benzofuro[3,2-c]carbazole-d10](/img/structure/B12379518.png)
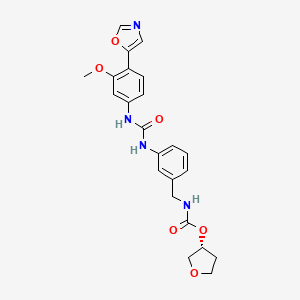
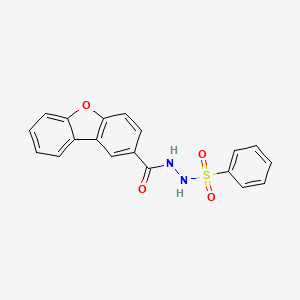

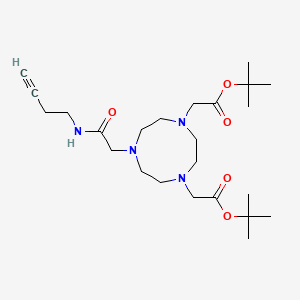


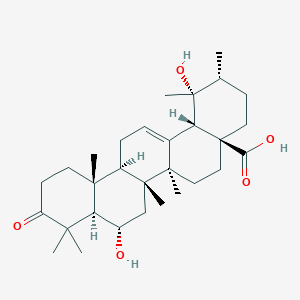
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
